6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a phenyl group at the 2nd position on the benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinone derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinone derivatives: Formed by the oxidation of the compound.
Substituted phenyl derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerase and protein kinases, which are crucial for cell division and signal transduction.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-phenyl-1H-benzimidazole: Similar structure but lacks the isoquinoline core.
2-methyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure with a methyl group at the 2nd position instead of a phenyl group.
Uniqueness
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound classified within the benzoisoquinoline derivatives. Its structure is characterized by a nitro group, a phenyl substituent, and a dione functional group, which contribute to its notable biological activities, particularly in the field of medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes associated with cell proliferation, making it a promising candidate for cancer therapy.
The compound's interaction with biological targets has been studied extensively. It appears to bind to specific enzymes or receptors, modulating their activity and contributing to its anticancer effects. Further research is necessary to elucidate the detailed mechanisms behind these interactions and their implications for therapeutic use.
Structure-Activity Relationship (SAR)
The unique structural features of this compound enhance its reactivity and potential applications compared to similar compounds. The combination of nitro and phenyl groups within the benzoisoquinoline framework is critical for its biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-bromo-5-nitroisoquinoline | Contains bromine and nitro groups | Lacks phenyl group |
5-nitro-2-phenylisoquinoline | Contains nitro and phenyl groups | Lacks bromine atom |
6-bromo-2-(3-nitrophenyl)isoquinoline | Similar structure but different nitro positioning | Different arrangement of functional groups |
Study 1: Induction of Apoptosis
In one study, this compound was tested on various cancer cell lines. Results indicated that the compound effectively induced apoptosis through the activation of caspases, which are crucial for the apoptotic process. The study highlighted its potential as an anticancer agent.
Study 2: Cell Cycle Arrest
Another investigation focused on the cell cycle effects of this compound. It was found to cause G1 phase arrest in breast cancer cells, suggesting that it may inhibit cell proliferation by interfering with cell cycle progression. This finding supports its use in developing novel cancer therapies.
Study 3: Enzyme Inhibition
Research has also demonstrated that this compound inhibits specific kinases involved in cancer cell signaling pathways. This inhibition contributes to reduced tumor growth in preclinical models.
Properties
Molecular Formula |
C18H10N2O4 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-13-8-4-7-12-15(20(23)24)10-9-14(16(12)13)18(22)19(17)11-5-2-1-3-6-11/h1-10H |
InChI Key |
UKTYWLRUFLFRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
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